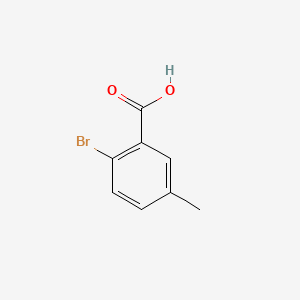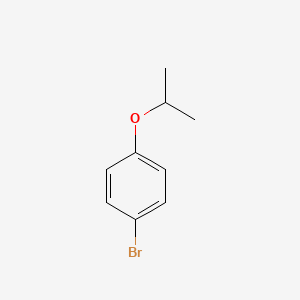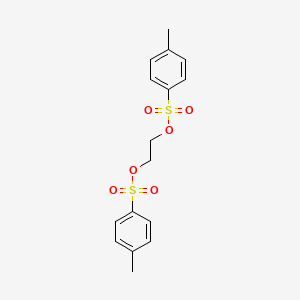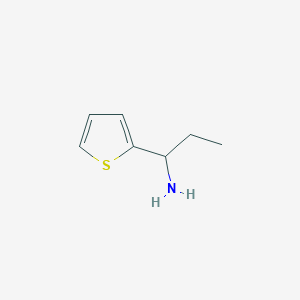
Bis(4-tert-butylphenyl)amine
概要
説明
Bis(4-tert-butylphenyl)amine, also known as 4,4’-di-tert-butyldiphenylamine, is an organic compound with the molecular formula C20H27N. It is characterized by the presence of two tert-butyl groups attached to the phenyl rings of an aniline structure. This compound is known for its stability and unique chemical properties, making it a valuable substance in various scientific and industrial applications .
作用機序
Target of Action
Bis(4-tert-butylphenyl)amine is an organic chemical compound with the molecular formula C20H27N The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It’s known that it can undergoreductive bromination , where two hydrogens in ortho positions of benzene rings are substituted by Br2, providing a two-electron reduction of hydroxylamine to amine .
Biochemical Pathways
It’s known that the compound can participate in redox reactions, such as the reductive bromination mentioned above
Pharmacokinetics
Its physical properties such as density (0974g/cm3), melting point (108°C), and boiling point (195°C at 3mmHg) have been documented . These properties can influence its pharmacokinetic behavior.
生化学分析
Biochemical Properties
Bis(4-tert-butylphenyl)amine plays a significant role in biochemical reactions, particularly in catalyzing bond-forming reactions. It interacts with various enzymes, proteins, and other biomolecules, facilitating efficient and selective construction of complex molecular architectures . The compound’s interaction with enzymes such as oxidoreductases and transferases enhances its role in biochemical processes, making it a valuable reagent in synthetic chemistry.
Cellular Effects
This compound has been observed to influence cell function significantly. It affects various types of cells and cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can inhibit cell growth, particularly in mammalian cell lines . This inhibition is often associated with a decrease in mitochondrial membrane potential, indicating its impact on cellular energy metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. It binds to specific enzymes and proteins, leading to enzyme inhibition or activation. For instance, this compound has been shown to undergo reductive bromination, where it reacts with bromine to form brominated derivatives . This reaction highlights its ability to participate in redox reactions and influence enzyme activity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. This compound is stable at room temperature and can be stored for extended periods without significant degradation
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing biochemical reactions and cellular processes. At higher doses, it may cause toxic or adverse effects, including cell growth inhibition and metabolic disturbances . Understanding the dosage threshold is essential for optimizing its use in biochemical and pharmacological applications.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism. The compound’s metabolic flux and metabolite levels are influenced by its interaction with enzymes such as cytochrome P450 oxidases . These interactions play a crucial role in determining the compound’s metabolic fate and its impact on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments . Understanding these transport mechanisms is essential for predicting the compound’s bioavailability and its potential effects on cellular function.
Subcellular Localization
This compound exhibits specific subcellular localization, which affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . This localization is crucial for understanding its role in cellular processes and its potential impact on cellular function.
準備方法
Synthetic Routes and Reaction Conditions: Bis(4-tert-butylphenyl)amine can be synthesized through several methods. One common approach involves the reaction of 4-tert-butylaniline with tert-butyl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions, resulting in the formation of the desired product .
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity and yield .
化学反応の分析
Types of Reactions: Bis(4-tert-butylphenyl)amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form bis(4-tert-butylphenyl)aminoxyl, a stable nitroxyl radical.
Reduction: It can be reduced to form the corresponding hydroxylamine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) and tungsten oxide (WO4^2-) are commonly used oxidizing agents.
Reduction: Reductive bromination using bromine (Br2) is a typical method for reducing this compound.
Substitution: Electrophilic reagents such as bromine or chlorine can be used under controlled conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Bis(4-tert-butylphenyl)aminoxyl.
Reduction: Bis(4-tert-butylphenyl)hydroxylamine.
Substitution: Halogenated derivatives of this compound.
科学的研究の応用
Bis(4-tert-butylphenyl)amine has a wide range of applications in scientific research:
類似化合物との比較
- Bis(4-tert-butylphenyl)iodonium triflate
- Bis(4-tert-butylphenyl)iodonium hexafluorophosphate
- Bis(4-tert-butylphenyl)aminoxyl
Comparison: Bis(4-tert-butylphenyl)amine is unique due to its stability and the presence of tert-butyl groups, which provide steric hindrance and influence its reactivity. Compared to its iodinated derivatives, this compound is less reactive but more stable, making it suitable for applications requiring long-term stability .
特性
IUPAC Name |
4-tert-butyl-N-(4-tert-butylphenyl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6/h7-14,21H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OPEKHRGERHDLRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)NC2=CC=C(C=C2)C(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70332547 | |
| Record name | Bis(4-tert-butylphenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
4627-22-9 | |
| Record name | 4,4'-Di-tert-butyldiphenylamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004627229 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Bis(4-tert-butylphenyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70332547 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,4'-DI-TERT-BUTYLDIPHENYLAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S25750I14Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes Bis(4-tert-butylphenyl)amine useful in polymer synthesis, and how does it influence the properties of the resulting polymers?
A1: this compound serves as a crucial building block for creating electroactive polymers, specifically polyamides and polyimides []. It achieves this by acting as a diamine monomer, reacting with dicarboxylic acids or tetracarboxylic dianhydrides. The resulting polymers incorporate the this compound units within their backbone [].
Q2: How does the presence of tert-butyl groups in this compound affect the electrochemical stability of the polymers it forms?
A2: The tert-butyl groups in this compound play a critical role in improving the electrochemical stability of the resulting polymers []. These bulky substituents provide steric hindrance around the electroactive triphenylamine core. This hindrance limits the extent of undesirable side reactions, such as dimerization or degradation, that can occur during the redox cycling of the polymer. Consequently, the polymers exhibit enhanced electrochemical stability compared to their counterparts lacking the tert-butyl groups []. This increased stability is crucial for ensuring the long-term performance and practicality of these materials in electrochromic devices.
Q3: Beyond polymers, are there other applications where this compound plays a role in material science?
A3: Yes, this compound is a key component in developing novel photoinitiating systems for photopolymerization processes, including 3D printing applications []. In these systems, this compound is often used in conjunction with a photosensitizer dye and an iodonium salt. Upon light irradiation, this system generates reactive species that initiate the polymerization of specific monomers, leading to the formation of solid materials. The use of this compound in such systems has shown promise in achieving efficient photopolymerization under mild conditions, enabling the fabrication of complex 3D structures with high resolution and spatial control [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![1-benzyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1267903.png)





